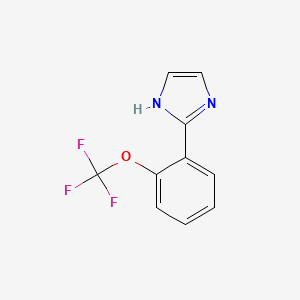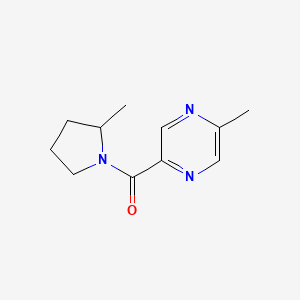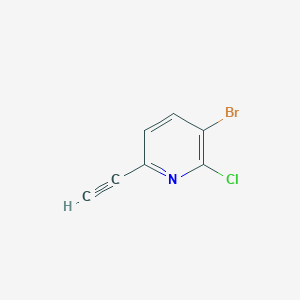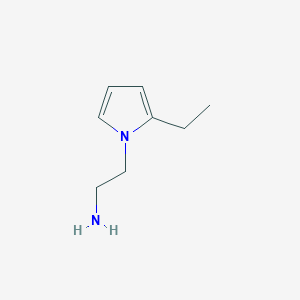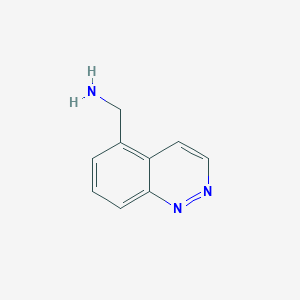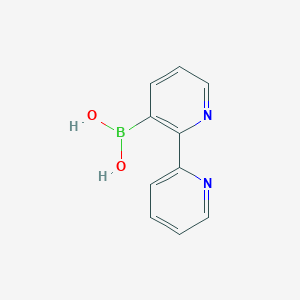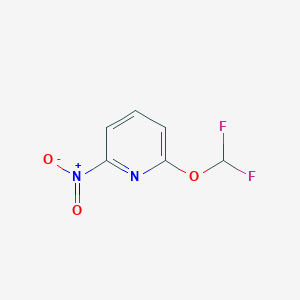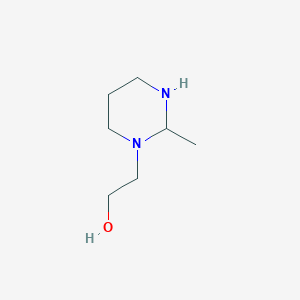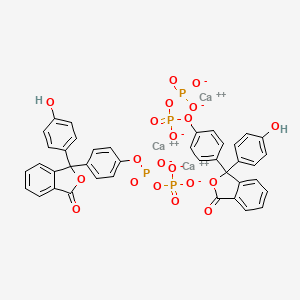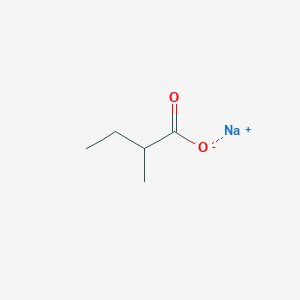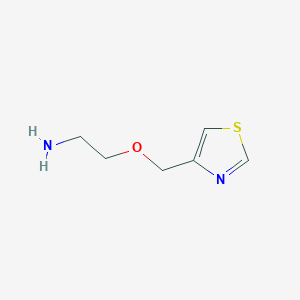
2-(Thiazol-4-ylmethoxy)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Thiazol-4-ylmethoxy)ethanamine is a compound that features a thiazole ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities and are found in various natural products and synthetic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Thiazol-4-ylmethoxy)ethanamine typically involves the reaction of thiazole derivatives with appropriate alkylating agents. One common method includes the reaction of 4-thiazolylmethanol with ethylene oxide in the presence of a base to yield the desired product . The reaction conditions often involve mild temperatures and the use of solvents like ethyl acetate to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity, with considerations for safety and environmental impact. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of industrial production .
Chemical Reactions Analysis
Types of Reactions
2-(Thiazol-4-ylmethoxy)ethanamine can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiazolidines.
Substitution: Electrophilic and nucleophilic substitutions can occur at the thiazole ring, particularly at the C-2 and C-5 positions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions vary depending on the substituent, but common reagents include halogenating agents and nucleophiles.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted thiazole derivatives .
Scientific Research Applications
2-(Thiazol-4-ylmethoxy)ethanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex thiazole derivatives.
Biology: Investigated for its potential antimicrobial, antifungal, and antiviral properties.
Medicine: Explored for its potential as an anticancer, anti-inflammatory, and neuroprotective agent.
Industry: Utilized in the development of agrochemicals, dyes, and photographic sensitizers.
Mechanism of Action
The mechanism of action of 2-(Thiazol-4-ylmethoxy)ethanamine involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit microbial enzymes, leading to antimicrobial effects, or interact with cellular receptors to exert anti-inflammatory or anticancer activities .
Comparison with Similar Compounds
Similar Compounds
2-(2-thiazolyl)ethanamine: Another thiazole derivative with similar biological activities.
2-(2-methylthiazol-4-yl)ethanamine: A methyl-substituted thiazole derivative with distinct chemical properties.
Uniqueness
2-(Thiazol-4-ylmethoxy)ethanamine is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the methoxy group at the 4-position of the thiazole ring can enhance its solubility and interaction with biological targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C6H10N2OS |
|---|---|
Molecular Weight |
158.22 g/mol |
IUPAC Name |
2-(1,3-thiazol-4-ylmethoxy)ethanamine |
InChI |
InChI=1S/C6H10N2OS/c7-1-2-9-3-6-4-10-5-8-6/h4-5H,1-3,7H2 |
InChI Key |
STLDQUBDVVQHQE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=CS1)COCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


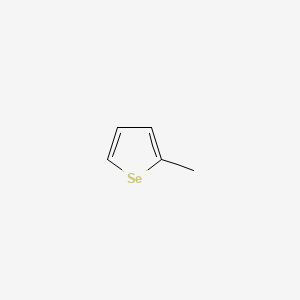
![Pyrazolo[1,5-a]pyrazine-3-carboximidamide](/img/structure/B13119300.png)
